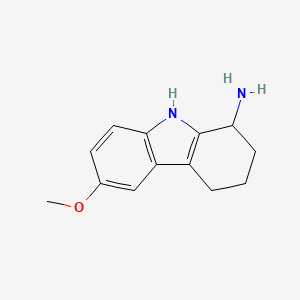

6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine

描述

属性

IUPAC Name |

6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-16-8-5-6-12-10(7-8)9-3-2-4-11(14)13(9)15-12/h5-7,11,15H,2-4,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZRMVZJKULAOME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=C2CCCC3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Methoxylation

- Objective: Introduce the methoxy group at the 6-position on the carbazole ring.

- Typical Method: Electrophilic aromatic substitution using methoxylating agents such as dimethyl sulfate or methyl iodide under basic conditions.

- Notes: Selectivity for the 6-position is influenced by the electronic properties of the carbazole ring and reaction conditions.

Reduction to Tetrahydrocarbazole

- Objective: Reduce the aromatic carbazole ring partially to form the 2,3,4,9-tetrahydrocarbazole core.

- Typical Method: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum catalysts under hydrogen atmosphere.

- Conditions: Mild temperature and pressure to avoid over-reduction.

- Outcome: Saturation of the 2,3,4,9 positions while retaining aromaticity on the benzene ring.

Amination at the 1-Position

- Objective: Introduce an amine group at the 1-position of the tetrahydrocarbazole.

- Typical Method: Nucleophilic substitution or reductive amination strategies.

- Example: Reaction of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one with ammonia or amine sources in the presence of reducing agents.

- Catalysts/Reagents: Use of bases or Lewis acids to facilitate amination.

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Carbazole derivative | Methyl iodide, base (e.g., K2CO3), solvent | 6-methoxycarbazole | 80-90 | Selective methoxylation |

| 2 | 6-methoxycarbazole | Pd/C, H2, mild pressure, room temp | 6-methoxy-2,3,4,9-tetrahydrocarbazole | 85-95 | Partial hydrogenation |

| 3 | 6-methoxy-2,3,4,9-tetrahydrocarbazole | Ammonia or amine source, reductive amination conditions | 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine | 75-85 | Amination at 1-position |

- Recent literature describes green synthesis protocols for tetrahydrocarbazole derivatives using solvent-free or methanol reflux methods that provide high purity products after simple filtration and evaporation, minimizing purification steps and environmental impact.

- These methods often use substituted indoles and cyclohexanones as starting materials to construct the tetrahydrocarbazole core under mild conditions.

- Although specific to 2,3,4,9-tetrahydro-1H-carbazoles, these approaches can be adapted for methoxy-substituted analogs by incorporating methoxylated indoles or performing late-stage methoxylation.

- Physical Data: 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole derivatives typically exhibit melting points in the range of 87-89 °C for the methoxy-substituted compounds, confirming purity and structural integrity.

- Spectroscopic Analysis: ^1H NMR spectra show characteristic signals for the methoxy group (~3.7 ppm singlet), aromatic protons, and the tetrahydrocarbazole ring protons in the aliphatic region.

- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight (C13H15NO for related compounds) confirm the successful synthesis.

| Preparation Step | Method Description | Key Reagents/Catalysts | Typical Yield (%) | Notes |

|---|---|---|---|---|

| Methoxylation | Electrophilic substitution | Methyl iodide, base | 80-90 | Regioselective at 6-position |

| Reduction | Catalytic hydrogenation | Pd/C, H2 | 85-95 | Partial ring saturation |

| Amination | Reductive amination or nucleophilic substitution | Ammonia or amine, reducing agents | 75-85 | 1-position amine introduction |

The preparation of this compound involves a well-defined sequence of methoxylation, selective reduction, and amination steps. Advances in green chemistry have introduced more environmentally friendly synthesis routes that simplify purification and improve yields. The compound’s synthesis is supported by robust analytical data confirming structure and purity. These preparation methods provide a reliable foundation for further pharmaceutical and material science research involving this carbazole derivative.

化学反应分析

Types of Reactions

6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine can undergo various chemical reactions, including:

Oxidation: This reaction can convert the amine group to a nitro group or other oxidized forms.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives .

科学研究应用

Pharmacological Applications

1. Anti-Prion Activity

Research indicates that 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine exhibits anti-prion properties. It has been shown to inhibit the accumulation of protease-resistant prion proteins in infected cells, suggesting potential therapeutic applications for prion-related diseases such as Creutzfeldt-Jakob disease.

2. Xanthine Oxidase Inhibition

The compound has demonstrated significant xanthine oxidase inhibitory activity. This activity is crucial as xanthine oxidase is involved in the production of uric acid; thus, inhibitors can be beneficial in treating gout and hyperuricemia. Quantitative studies report IC50 values indicating effective inhibition.

3. Alcohol Craving Reduction

Behavioral studies in animal models have shown that this compound can reduce alcohol cravings. This suggests its potential use in treating alcohol use disorder by modulating neurochemical pathways associated with addiction.

4. Anticancer Properties

In vitro studies have indicated that this compound may possess anticancer properties. Cell culture experiments have shown promising results against various cancer cell lines, highlighting its potential as a treatment for proliferative disorders .

5. Neuroprotective Effects

The compound has been explored for its neuroprotective effects against neurodegenerative disorders like Alzheimer’s disease. Its ability to cross biological membranes may facilitate interactions with cellular targets involved in neuroprotection .

Case Studies and Research Findings

作用机制

The mechanism of action of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the high-affinity uptake of serotonin (5-HT) in a competitive manner, which suggests its potential use in modulating neurotransmitter systems . The compound may also affect other pathways, depending on its structural modifications and the specific biological context.

相似化合物的比较

Role of the C-Ring in Activity

- 6-Methoxy Derivative (Target Compound) : Demonstrates CpxRA agonism with moderate potency. The intact C-ring is critical for conformational stability, enhancing ligand-target engagement .

- Compound 21 (C-Ring Simplified) : Removal of the C-ring reduces CpxRA agonism by 10-fold (EC₅₀ increases from ~1 µM to ~10 µM), indicating the C-ring’s role in stabilizing active conformations rather than direct target binding .

Substituent Effects at the 6-Position

- 6-Methoxy vs. 6-Methyl (DMPCA) : Methoxy groups enhance polarity, favoring bacterial target engagement, while methyl groups improve anticancer activity by increasing membrane permeability .

- 6-Chloro Derivatives (AL682, (S)-26) : Chlorine substituents broaden applications to antimicrobial and metal transport inhibition, likely due to enhanced electrophilicity and target selectivity .

N-Substituent Modifications

- Phenethyl Groups (DMPCA, AL682) : Bulky N-substituents like 3,4-dimethoxyphenethyl or 4-bromophenethyl improve target specificity (e.g., YAP1/TAZ inhibition in DMPCA) .

Research Findings and Structure-Activity Relationships (SAR)

- Substituent Position :

- 6-Position : Electron-donating groups (e.g., OCH₃) favor bacterial targets, while electron-withdrawing groups (e.g., Cl) diversify applications .

- N-Substituents : Bulky aromatic groups (e.g., phenethyl) direct activity toward eukaryotic targets (e.g., cancer), whereas smaller alkyl chains prioritize prokaryotic systems .

- Stereochemistry : Enantiomers of carbazol-1-amine derivatives (e.g., (S)-26) show distinct biological profiles, emphasizing the need for chiral resolution in drug development .

生物活性

6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a compound with notable structural characteristics and potential biological activities. The molecular formula of this compound is , and it has been studied for its pharmacological properties, particularly in the context of central nervous system (CNS) activity and kinase inhibition.

Structural Information

The structural formula of this compound can be represented as follows:

- Molecular Formula :

- SMILES :

COC1=CC2=C(C=C1)NC3=C2CCCC3N - InChI :

InChI=1S/C13H16N2O/c1-16-8-5-6-12-10(7-8)9-3-2-4-11(14)13(9)15-12/h5-7,11,15H,2-4,14H2,1H3

Pharmacological Properties

Recent studies have indicated that compounds similar to 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amines exhibit various biological activities:

- Kinase Inhibition : Research has shown that related compounds can act as potent inhibitors of glycogen synthase kinase 3 (GSK-3), which is implicated in numerous cellular processes including metabolism and cell survival. For instance, analogs of similar structures have demonstrated IC50 values in the low micromolar range against GSK-3α and GSK-3β isoforms .

- CNS Activity : Compounds within this structural class may possess CNS-active potential due to their ability to penetrate the blood-brain barrier (BBB). This property is crucial for developing treatments for neurological disorders .

Study on GSK-3 Inhibition

A study focused on the discovery of novel ATP-binding site inhibitors of GSK-3 highlighted the potential of carbazole derivatives. The findings included:

| Compound | IC50 (µM) | Selectivity |

|---|---|---|

| Compound A | 1.63 | High against GSK-3α |

| Compound B | 20.55 | Moderate against GSK-3β |

| 6-Methoxy Derivative | <10 | Effective against multiple kinases |

These results suggest that modifications in the carbazole structure can enhance inhibitory potency and selectivity towards specific kinases .

CNS Activity Assessment

Another study investigated the CNS activity of carbazole derivatives through behavioral assays in rodent models. The results indicated that certain derivatives significantly reduced anxiety-like behaviors at doses correlating with their binding affinity to neurotransmitter receptors .

Toxicity and Safety

While exploring the biological activity of 6-methoxy derivatives, it is essential to consider toxicity profiles. Preliminary assessments indicate that these compounds may exhibit irritant properties; thus, careful handling is recommended during experimental applications .

常见问题

Q. Methodology :

- Substituent Variation : Modify the methoxy group or amine position using analogs (e.g., chloro, methyl derivatives) to assess activity changes .

- Biological Assays : Test against targets relevant to carbazole alkaloids (e.g., antimicrobial, anticancer models) .

- Computational Docking : Predict binding affinities to enzymes like cytochrome P450 or kinases .

Example : ’s Scheme 1 provides a template for synthesizing derivatives for SAR .

(Advanced) How should researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

Q. Approach :

- Validate Computational Models : Compare DFT-calculated conformational energies with X-ray crystallography data (e.g., non-planar carbazole units in ) .

- Reaction Pathway Analysis : Use quantum chemical calculations (e.g., ICReDD’s reaction path search methods) to identify discrepancies in intermediate stability .

- Experimental Replication : Systematically vary conditions (e.g., solvent, temperature) to test computational hypotheses .

(Advanced) What strategies optimize reaction conditions for scaling up synthesis while maintaining purity?

Q. Optimization Steps :

- Solvent Screening : Replace methanol with ethanol or acetonitrile to improve solubility and reduce side reactions .

- Catalyst Exploration : Test alternatives to NaCNBH₃ (e.g., Pd/C hydrogenation) for safer reductive amination .

- Process Control : Implement AI-driven monitoring (e.g., COMSOL Multiphysics simulations) to predict optimal reflux times .

(Advanced) How do intermolecular interactions (e.g., hydrogen bonding) influence crystallization and stability?

Q. Key Findings :

- Hydrogen Bonds : N9—H9···O1 and C2—H2A···O2 interactions stabilize crystal packing, affecting melting points and solubility .

- C—H···π Interactions : C4—H4B···π bonds contribute to lattice energy, as observed in X-ray studies .

Methodological Tip : Use Mercury Software to visualize and quantify these interactions from crystallographic data .

(Basic) What are the key structural features of this compound that influence its reactivity in further functionalization?

- Amine Group : Susceptible to acylation or alkylation for prodrug development.

- Methoxy Substituent : Directs electrophilic substitution to the 3-position of the carbazole ring.

- Non-Planar Conformation : Reduces steric hindrance, enabling selective modifications at the cyclohexene ring .

(Advanced) How can computational tools enhance the design of novel derivatives with improved bioactivity?

Q. Workflow :

Virtual Screening : Use AutoDock or Schrödinger to screen derivative libraries against target proteins .

ADMET Prediction : Apply tools like SwissADME to optimize pharmacokinetic properties (e.g., logP, bioavailability).

Synthetic Feasibility : Leverage retrosynthesis algorithms (e.g., ASKCOS) to prioritize derivatives with viable synthetic routes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。